molecular formula C10H12N4O B14883535 (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

Cat. No.: B14883535
M. Wt: 204.23 g/mol
InChI Key: YYOHLYLQZNDJKN-UHFFFAOYSA-N
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Description

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with pyridine-2-carboxaldehyde under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and catalysts, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is unique due to the combination of the oxadiazole and pyridine rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethanamine

InChI

InChI=1S/C10H12N4O/c1-2-8-13-10(14-15-8)9(11)7-5-3-4-6-12-7/h3-6,9H,2,11H2,1H3

InChI Key

YYOHLYLQZNDJKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C(C2=CC=CC=N2)N

Origin of Product

United States

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